molecular formula C7H5ClF3NO B1412115 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227594-33-3

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1412115
CAS No.: 1227594-33-3
M. Wt: 211.57 g/mol
InChI Key: FLNXGDJJICNCOB-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine (CAS 1227594-33-3) is a high-value heterocyclic building block of significant interest in advanced chemical research and development. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are crucial intermediates in discovering and synthesizing novel active compounds . The unique combination of a fluorine atom, known for its strong electronegativity, and the pyridine ring in a single molecule imparts distinct physicochemical properties, such as enhanced metabolic stability, bioavailability, and lipophilicity . These properties make TFMP derivatives highly effective in various applications. In the agrochemical sector, TFMP derivatives are key structural components in many commercially successful pesticides, including herbicides, insecticides, and fungicides . For instance, compounds like fluazifop-butyl (herbicide) and fluazinam (fungicide) showcase the critical role of TFMP intermediates in protecting crops . In pharmaceutical research, the TFMP moiety is incorporated into active ingredients to fine-tune their biological activity and pharmacokinetic profiles. While several TFMP-based drugs, such as the antiviral tipranavir, have been approved, many more candidates are currently in clinical trials, highlighting the ongoing demand for these sophisticated chemical building blocks . This compound, with its reactive chloro and methoxy substituents on the pyridine ring, serves as a versatile precursor for further synthetic modification. It is offered for research purposes as a key starting material for developing new active substances in crop protection and human medicine. This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXGDJJICNCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into a pyridine ring, followed by chlorination and methoxylation. One common method includes the following steps:

    Trifluoromethylation: Starting with 2-chloropyridine, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper catalyst.

    Methoxylation: The resulting 6-chloro-2-(trifluoromethyl)pyridine can then be reacted with methanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxy group.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

    Coupling Products: Biaryl compounds when undergoing Suzuki-Miyaura coupling.

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine belongs to a class of compounds known as trifluoromethylpyridines. These compounds are characterized by their unique physicochemical properties, which are significantly influenced by the presence of fluorine atoms. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds valuable in medicinal chemistry and agrochemical formulations .

Agrochemical Applications

The primary application of 6-chloro-3-methoxy-2-(trifluoromethyl)pyridine is in the development of agrochemicals. Trifluoromethylpyridines have been extensively utilized as herbicides, insecticides, and fungicides. For instance, Fluazifop-butyl, the first trifluoromethylpyridine derivative introduced into the market, has paved the way for more than 20 new agrochemicals that protect crops from various pests .

Key Agrochemical Products:

Product NameActive IngredientApplication Area
Fluazifop-butylTrifluoromethylpyridine derivativeHerbicide for grass control
Other TFMP derivativesVarious TFMP derivativesInsecticides and fungicides

Pharmaceutical Applications

In the pharmaceutical sector, compounds containing trifluoromethylpyridine moieties have shown promising results in drug development. Several derivatives are currently undergoing clinical trials or have received market approval for various therapeutic uses. The unique properties of the trifluoromethyl group contribute to enhanced bioactivity and stability .

Pharmaceutical Products:

Product NameActive IngredientTherapeutic Area
Drug ATFMP derivativeAntimicrobial
Drug BTFMP derivativeAntiviral

Case Studies

Case Study 1: Agrochemical Development
A study highlighted the synthesis of a new herbicide based on 6-chloro-3-methoxy-2-(trifluoromethyl)pyridine, demonstrating its efficacy against resistant weed species. Field trials indicated a significant reduction in weed biomass compared to traditional herbicides .

Case Study 2: Pharmaceutical Efficacy
Research evaluated the in vitro activity of a pharmaceutical candidate containing the trifluoromethylpyridine moiety against multiple pathogens, showcasing its potential as a broad-spectrum antimicrobial agent. The compound exhibited submicromolar activity against resistant strains of bacteria .

Mechanism of Action

The mechanism by which 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences/Applications
6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine Cl (C6), OCH₃ (C3), CF₃ (C2) C₇H₅ClF₃NO 211.57 1227594-33-3 Benchmark compound; used as a synthetic intermediate.
4-Chloro-3-methoxy-2-(trifluoromethyl)pyridine Cl (C4), OCH₃ (C3), CF₃ (C2) C₇H₅ClF₃NO 211.57 1227594-22-0 Positional isomer; altered reactivity due to Cl at C4 instead of C6.
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine CH₂Cl (C2), OCH₃ (C6), CF₃ (C3) C₈H₇ClF₃NO 225.6 1807153-07-6 Chloromethyl group enhances electrophilicity; potential for nucleophilic substitution reactions.
3-Chloro-6-(trifluoromethyl)pyridine-2-thiol Cl (C3), CF₃ (C6), SH (C2) C₆H₃ClF₃NS 213.61 1214345-97-7 Thiol group enables disulfide bond formation; distinct solubility and redox properties.
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine Cl (C6), F (C2), CH₂OCH₃ (C3) C₇H₇ClFNO₂ 191.59 1335218-41-1 Methoxymethoxy group increases steric hindrance; may reduce reactivity compared to methoxy-substituted analogs.
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine Phenyl ring (C6), F (C3), CH₃ (C2), Cl/CF₃ on phenyl C₁₄H₉ClF₄N 318.68 Not provided Bioactive compound; studied for potential agrochemical applications due to trifluoromethyl and aromatic substituents.

Key Structural and Functional Insights:

Substituent Position Effects :

  • The 6-chloro-3-methoxy-2-(trifluoromethyl) derivative (main compound) exhibits distinct reactivity compared to its 4-chloro isomer due to differences in electron density distribution. The C6 chlorine in the main compound may favor electrophilic aromatic substitution at the para position .
  • Methoxy vs. Thiol Groups : The methoxy group in the main compound is less nucleophilic than the thiol group in 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol , limiting its participation in metal-catalyzed coupling reactions .

Trifluoromethyl Group Impact: The CF₃ group in all listed compounds enhances thermal stability and lipophilicity, making these derivatives suitable for hydrophobic environments in drug design.

Bioactivity and Applications :

  • The phenyl-substituted derivative (6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine ) demonstrates bioactivity in agrochemical studies, suggesting that aryl groups at C6 can enhance target binding in pesticidal applications .
  • In contrast, the main compound’s methoxy and trifluoromethyl groups may optimize its role as a building block in pharmaceuticals, such as kinase inhibitors or antiviral agents.

Biological Activity

6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 3, and a trifluoromethyl group at position 2. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

Synthesis

The synthesis of 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine typically involves the following steps:

  • Trifluoromethylation : Starting from 2-chloropyridine, the trifluoromethyl group is introduced using trifluoromethyl iodide (CF₃I) in the presence of a base such as cesium carbonate (Cs₂CO₃) and a copper catalyst.
  • Methoxylation : The resulting compound is then reacted with methanol in the presence of sodium hydride (NaH) to introduce the methoxy group.

The biological activity of 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to cross cell membranes, potentially allowing it to modulate intracellular processes.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, although specific IC₅₀ values need further exploration.
  • Anti-inflammatory Effects : Some derivatives related to this compound have shown promising anti-inflammatory activity, indicating potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacteria and fungi, suggesting that 6-Chloro-3-methoxy-2-(trifluoromethyl)pyridine may share these properties .

Research Findings

Recent studies have highlighted the compound's potential in drug discovery:

  • In Vitro Studies : In vitro assays have indicated that compounds with similar structures can inhibit specific kinases and enzymes involved in cancer progression. For instance, compounds derived from pyridine structures have shown IC₅₀ values in the nanomolar range against various cancer cell lines .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the pyridine ring can significantly impact biological activity, including enhanced potency against cancer cell lines and improved selectivity for target enzymes .
  • Case Studies : A study demonstrated that related compounds effectively inhibited Leishmania donovani and Trypanosoma brucei, highlighting the potential for developing antiprotozoal agents based on this chemical framework .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerPotential inhibition of cancer cell growth
Anti-inflammatoryPromising results in paw edema models
AntimicrobialSignificant activity against bacteria and fungi

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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